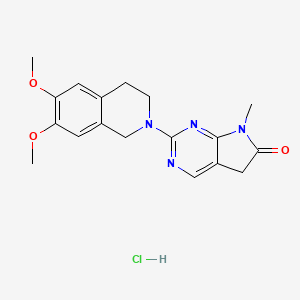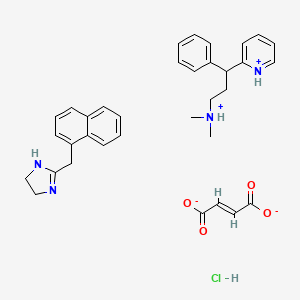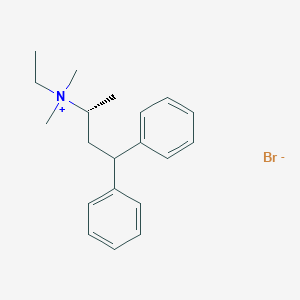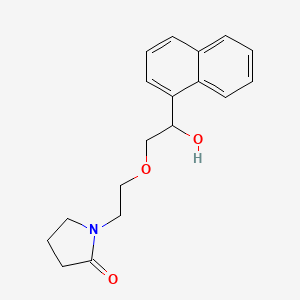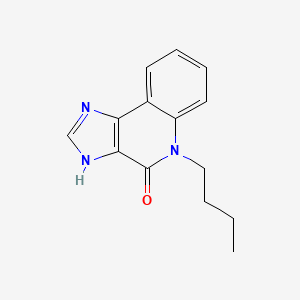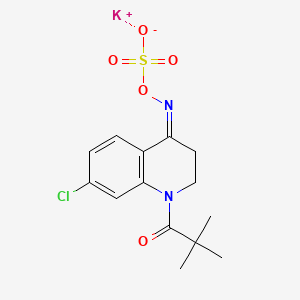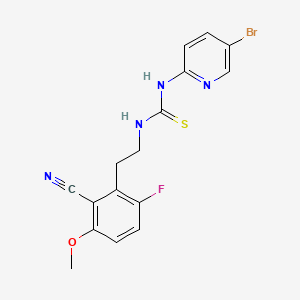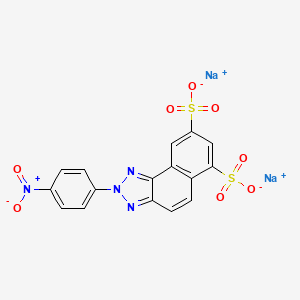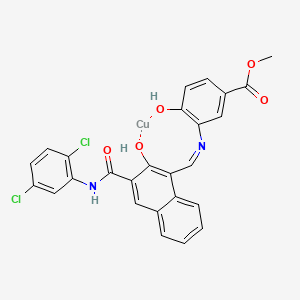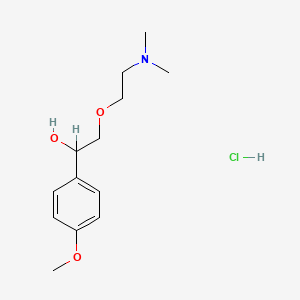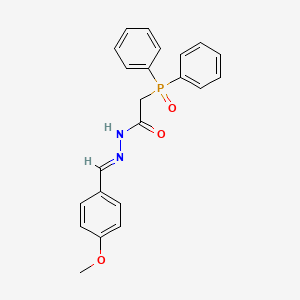
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound with the molecular formula C22H21N2O3P This compound is known for its unique structural features, which include a diphenylphosphinyl group, an acetic acid moiety, and a (4-methoxyphenyl)methylene)hydrazide segment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylacetic acid, which can be synthesized through the esterification of 4-methoxyphenylacetic acid with dimethyl carbonate using a mesoporous sulfated zirconia catalyst . The next step involves the formation of the hydrazide derivative by reacting the acid with hydrazine hydrate under controlled conditions. Finally, the diphenylphosphinyl group is introduced through a reaction with diphenylphosphinyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide compounds.
Applications De Recherche Scientifique
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the diphenylphosphinyl group allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Diphenylphosphinyl)acetic acid ((4-methoxyphenyl)methylene)hydrazide: Unique due to its combination of diphenylphosphinyl and hydrazide groups.
4-Methoxyphenylacetic acid: Lacks the diphenylphosphinyl and hydrazide groups, limiting its reactivity.
Diphenylphosphinyl chloride: Used as a reagent to introduce the diphenylphosphinyl group but lacks the hydrazide moiety.
Uniqueness
The uniqueness of this compound lies in its structural complexity, which allows for diverse chemical reactivity and potential applications in various fields. The combination of diphenylphosphinyl and hydrazide groups provides a versatile platform for further chemical modifications and functionalization.
Propriétés
Numéro CAS |
135689-20-2 |
|---|---|
Formule moléculaire |
C22H21N2O3P |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H21N2O3P/c1-27-19-14-12-18(13-15-19)16-23-24-22(25)17-28(26,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H,24,25)/b23-16+ |
Clé InChI |
NFXZSQBRFNSYMJ-XQNSMLJCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


